molecular formula C13H16N2O6 B5017105 3-(4-methoxy-3-nitrophenyl)-2-(propanoylamino)propanoic acid

3-(4-methoxy-3-nitrophenyl)-2-(propanoylamino)propanoic acid

Cat. No.: B5017105
M. Wt: 296.28 g/mol
InChI Key: ZQJITFNZEBENHG-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-nitrophenyl)-2-(propanoylamino)propanoic acid is an organic compound characterized by the presence of a methoxy group, a nitro group, and a propanoylamino group attached to a phenyl ring

Properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-2-(propanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-3-12(16)14-9(13(17)18)6-8-4-5-11(21-2)10(7-8)15(19)20/h4-5,7,9H,3,6H2,1-2H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJITFNZEBENHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-nitrophenyl)-2-(propanoylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxyphenyl compounds followed by amide formation and subsequent propanoic acid derivatization. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-nitrophenyl)-2-(propanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions. Substitution reactions often require nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-methoxy-3-aminophenyl)-2-(propanoylamino)propanoic acid, while oxidation can produce various carboxylic acid derivatives.

Scientific Research Applications

3-(4-methoxy-3-nitrophenyl)-2-(propanoylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-2-(propanoylamino)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide and methoxy groups can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxy-3-nitrophenyl)propanoic acid
  • 3-(4-methoxyphenyl)-2-(propanoylamino)propanoic acid
  • 3-(4-nitrophenyl)-2-(propanoylamino)propanoic acid

Uniqueness

3-(4-methoxy-3-nitrophenyl)-2-(propanoylamino)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a methoxy group on the phenyl ring, along with the propanoylamino side chain, distinguishes it from similar compounds and provides a distinct set of properties and applications.

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